methanone is a synthetic compound primarily recognized for its role in biochemical and pharmacological research. It is classified as a potent and selective inhibitor of the enzyme 2,3-oxidosqualene:lanosterol cyclase (cyclase). [, ] This enzyme plays a critical role in the biosynthesis of cholesterol, catalyzing the cyclization of squalene 2,3-oxide to lanosterol. [, ] Due to its inhibitory action on cyclase, methanone serves as a valuable tool to investigate the cholesterol biosynthetic pathway and its implications in various cellular processes. [, ]
Detailed Structure-Activity Relationship Studies: Further research could focus on synthesizing and analyzing analogs of methanone to establish a detailed structure-activity relationship. This could potentially lead to the development of more potent and selective cyclase inhibitors.
Therapeutic Potential of Cyclase Inhibition: Investigating the therapeutic potential of cyclase inhibition using methanone or its analogs could be of interest, particularly in conditions where modulating cholesterol biosynthesis or PXR activity is desired.
Ro 48-8071 was developed by Roche Pharmaceuticals and is classified as an oxidosqualene cyclase inhibitor. It is part of a broader category of cholesterol-lowering agents that target specific enzymes involved in the cholesterol synthesis pathway. The compound has been evaluated for its pharmacological effects on various cancer cell lines, demonstrating its potential as an anti-cancer agent .
The synthesis of Ro 48-8071 involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include:
The detailed synthetic route may vary based on specific laboratory protocols but generally adheres to established organic synthesis techniques .
Ro 48-8071 primarily acts by inhibiting the oxidosqualene cyclase enzyme. This inhibition leads to several downstream effects:
The mechanism of action for Ro 48-8071 involves:
Ro 48-8071 exhibits several notable physical and chemical properties:
Ro 48-8071 has several promising applications in scientific research:
Ro 48-8071 (chemical name: (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone) is a potent fumarate salt inhibitor of OSC, an essential enzyme in the cholesterol biosynthesis pathway. OSC catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, the first steroidal intermediate in cholesterol synthesis. Ro 48-8071 binds OSC with high affinity (IC₅₀ = 6.5 nM), blocking this committed step and halting de novo cholesterol production [1] [5] [9].
The inhibition mechanism relies on Ro 48-8071's structural mimicry of OSC's high-energy carbocation intermediates. Crystallographic studies reveal that OSC’s active site contains a deep hydrophobic cleft between two barrel domains, enriched with acidic residues critical for catalysis. Ro 48-8071 docks into this cleft via:
Table 1: Key Residues in OSC Active Site Targeted by Ro 48-8071
Residue | Role in Catalysis | Interaction with Ro 48-8071 |
---|---|---|
Asp455 | Protonates epoxide oxygen | Forms salt bridge with tertiary amine of inhibitor |
Phe696 | Facilitates 1,2-hydride shifts | π-π stacking with fluorobenzene ring |
Tyr503 | Deprotonates final carbocation | Displaced by alkyl chain of inhibitor |
His232 | Cooperates with Tyr503 | Sterically blocked |
This binding locks OSC in a closed conformation, preventing the conformational shifts required for ring formation and cation migration [4] [5].
Ro 48-8071 exhibits mixed-type inhibition kinetics, with both competitive and noncompetitive components:
Table 2: Comparative Inhibition Kinetics of OSC Inhibitors
Inhibitor | IC₅₀ (nM) | Inhibition Constant (Kᵢ, nM) | Binding Mode |
---|---|---|---|
Ro 48-8071 | 6.5 | 3.2 (competitive) | Mixed-type |
Azasqualene-8 | 1200 | 850 (competitive) | Competitive |
GSK2920487A | 22 | 15 (noncompetitive) | Noncompetitive |
OSC inhibition by Ro 48-8071 causes:
Table 3: Accumulated Precursors in Cells Treated with Ro 48-8071 (10 μM, 24h)
Cell Line | 2,3-Oxidosqualene (fold change) | MOS (nmol/mg protein) | SREBP-2 Activation (% reduction) |
---|---|---|---|
HepG2 | 15.2 ± 1.8 | 4.3 ± 0.6 | 78% |
PC-3 | 9.6 ± 0.9 | 3.1 ± 0.4 | 65% |
HL-60 | 22.4 ± 2.5 | 6.7 ± 0.8 | 82% |
Ro 48-8071 disrupts cholesterol homeostasis through:
Table 4: Effects on Cholesterol Homeostasis Markers
System | Lanosterol Reduction | VLDL Secretion Change | Functional Outcome |
---|---|---|---|
Hamster liver | 88% ↓ | 60% ↓ | Hypocholesterolemia |
PC-3 cells | 94% ↓ | N/A | AR depletion, apoptosis induction |
PDAC models | 75% ↓ | N/A | Enhanced alkaliptosis sensitivity |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: